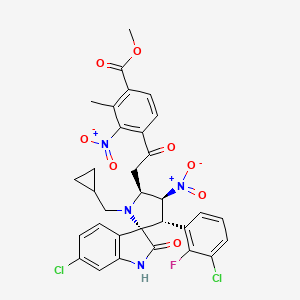

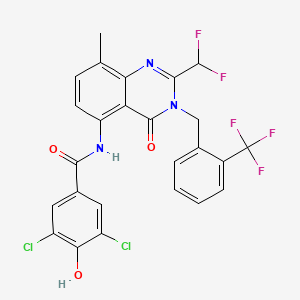

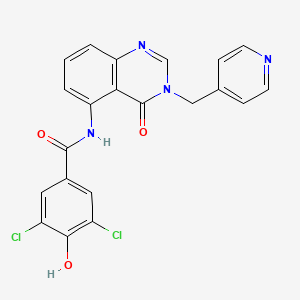

Hsd17B13-IN-55

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hsd17B13-IN-55 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .

Méthodes De Préparation

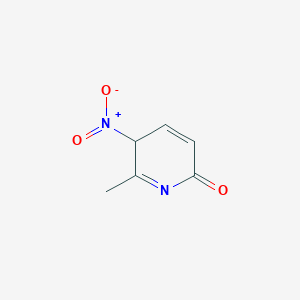

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-55 involves multiple steps, starting from commercially available starting materials. The key steps include:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups via selective halogenation and subsequent substitution reactions.

- Final purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves:

- Scaling up the reaction conditions while maintaining the same stoichiometry.

- Utilizing continuous flow reactors for better control over reaction parameters.

- Implementing robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Hsd17B13-IN-55 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, enhancing the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .

Applications De Recherche Scientifique

Hsd17B13-IN-55 has several scientific research applications:

Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism and its inhibition.

Biology: Helps in understanding the biological pathways involving HSD17B13 and its impact on liver diseases.

Medicine: Potential therapeutic agent for treating NAFLD and NASH by reducing liver inflammation and fibrosis.

Industry: Can be used in the development of diagnostic assays and screening platforms for liver diseases

Mécanisme D'action

Hsd17B13-IN-55 exerts its effects by specifically binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of hydroxysteroids, thereby reducing the formation of lipid droplets in hepatocytes. The compound also interferes with the signaling pathways involved in liver inflammation and fibrosis, such as the platelet activating factor (PAF) and signal transducer and activator of transcription 3 (STAT3) pathways .

Comparaison Avec Des Composés Similaires

- Hsd17B13-IN-1

- Hsd17B13-IN-2

- Hsd17B13-IN-3

Comparison: Hsd17B13-IN-55 stands out due to its higher potency and selectivity towards HSD17B13 compared to other inhibitors. It has shown better efficacy in reducing liver inflammation and fibrosis in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, making it a more promising candidate for therapeutic development .

Propriétés

Formule moléculaire |

C25H16Cl2F5N3O3 |

|---|---|

Poids moléculaire |

572.3 g/mol |

Nom IUPAC |

3,5-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C25H16Cl2F5N3O3/c1-11-6-7-17(33-23(37)13-8-15(26)20(36)16(27)9-13)18-19(11)34-22(21(28)29)35(24(18)38)10-12-4-2-3-5-14(12)25(30,31)32/h2-9,21,36H,10H2,1H3,(H,33,37) |

Clé InChI |

FWLANBWIZZMUHP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)

![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)